3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Übersicht
Beschreibung
WF-3681 ist ein neuartiger Aldose-Reduktase-Inhibitor, der erstmals aus der Pilzart Chaetomella isoliert wurde . Es handelt sich um einen Butenolid-Pilzmetaboliten mit der chemischen Bezeichnung 2,5-Dihydro-4-hydroxy-5-oxo-3-phenyl-2-furanpropansäure . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung diabetischer Komplikationen, große Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
WF-3681 kann durch eine Aldol-Kondensationsreaktion unter Einbeziehung von Phenylpyruvaten und ω-Formylalkanoaten synthetisiert werden . Die wichtigsten Schritte der Synthese umfassen:
Methylierung von Phenylbrenztraubensäure: Phenylbrenztraubensäure wird unter Verwendung von Methyliodid (MeI) und 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) in Dimethylformamid (DMF) bei 0 °C methyliert, um Methylphenylpyruvat zu erhalten.
Herstellung von Ethyl-3-Formylpropionat: Ethyl-3-Formylpropionat wird nach etablierten Methoden hergestellt.
Aldol-Kondensation: Methylphenylpyruvat und Ethyl-3-Formylpropionat werden in Gegenwart von DBU in DMF bei 0 °C 2,5 Stunden lang gerührt, um den gewünschten Hydroxy-Ketoester zu erhalten.
Lactonisierung und Hydrolyse: Der resultierende Hydroxy-Ketoester unterliegt einer Lactonisierung, gefolgt von einer sauren Hydrolyse, um WF-3681 zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von WF-3681 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Verfügbarkeit der Verbindung für umfangreiche biologische Tests und potenzielle therapeutische Anwendungen zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
WF-3681 unterliegt während seiner Synthese hauptsächlich Aldol-Kondensationsreaktionen . Die Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, darunter:
Oxidation: WF-3681 kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxy- und Keto-Funktionsgruppen.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit potenziellen biologischen Aktivitäten zu bilden.
Substitution: WF-3681 kann an Substitutionsreaktionen teilnehmen, insbesondere am Phenylring und am Furanring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Verschiedene Elektrophile und Nukleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von WF-3681, die unterschiedliche biologische Aktivitäten und therapeutische Potenziale aufweisen können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
WF-3681 übt seine Wirkungen aus, indem es das Enzym Aldose-Reduktase hemmt, das am Polyol-Stoffwechselweg der Glukose beteiligt ist . Durch die Hemmung dieses Enzyms reduziert WF-3681 die Anhäufung von Sorbitol im Gewebe und verhindert oder lindert so diabetische Komplikationen . Die beteiligten molekularen Ziele und Pfade umfassen die Bindung von WF-3681 an die aktive Stelle der Aldose-Reduktase, was zu einer Hemmung ihrer katalytischen Aktivität führt .
Wirkmechanismus
Target of Action
WF 3681 primarily targets aldose reductase , an enzyme involved in the polyol pathway . Aldose reductase plays a crucial role in converting glucose into sorbitol, which is then converted into fructose .
Mode of Action
WF 3681 acts as an inhibitor of aldose reductase . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . The IC50 of WF 3681, indicating its potency as an inhibitor, is 2.5 x 10^-7 M .
Biochemical Pathways
By inhibiting aldose reductase, WF 3681 affects the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol and then to fructose. By blocking this pathway, WF 3681 can potentially prevent the accumulation of sorbitol, which is associated with various complications in diabetic patients .
Pharmacokinetics
It is known that the compound is soluble in methanol or dmso , which could influence its absorption and distribution in the body
Action Environment
The action of WF 3681 can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures could influence its efficacy and shelf-life .
Biochemische Analyse
Biochemical Properties
WF 3681 is a novel inhibitor of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. WF 3681 exhibits an IC50 of 2.5 x 10^-7 M , indicating its strong inhibitory effect on this enzyme. It does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats .
Cellular Effects
The primary cellular effect of WF 3681 is its inhibition of aldose reductase . This enzyme plays a crucial role in the polyol pathway, a secondary route for glucose metabolism. By inhibiting aldose reductase, WF 3681 can potentially affect the balance of glucose and sorbitol within cells, which could have implications for cellular processes such as osmoregulation and redox balance.
Molecular Mechanism
The molecular mechanism of WF 3681 involves its interaction with aldose reductase As an inhibitor, WF 3681 binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol
Dosage Effects in Animal Models
It has been noted that WF 3681 does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats
Metabolic Pathways
WF 3681 is involved in the polyol pathway through its inhibition of aldose reductase . This enzyme catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. By inhibiting this enzyme, WF 3681 can potentially affect the flux through this pathway and the levels of its metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
WF-3681 can be synthesized through an aldol condensation reaction involving phenylpyruvates and ω-formylalkanoates . The key steps in the synthesis include:
Methylation of Phenylpyruvic Acid: Phenylpyruvic acid is methylated using methyl iodide (MeI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 0°C to yield methyl phenylpyruvate.
Preparation of Ethyl 3-Formylpropionate: Ethyl 3-formylpropionate is prepared according to established methods.
Aldol Condensation: Methyl phenylpyruvate and ethyl 3-formylpropionate are stirred in the presence of DBU in DMF at 0°C for 2.5 hours to produce the desired hydroxy keto ester.
Lactonization and Hydrolysis: The resulting hydroxy keto ester undergoes lactonization followed by acid hydrolysis to yield WF-3681.
Industrial Production Methods
The industrial production of WF-3681 follows similar synthetic routes but on a larger scale, ensuring the availability of the compound for extensive biological testing and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
WF-3681 primarily undergoes aldol condensation reactions during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including:
Oxidation: WF-3681 can undergo oxidation reactions, particularly at the hydroxy and keto functional groups.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: WF-3681 can participate in substitution reactions, especially at the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of WF-3681, which may exhibit different biological activities and therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
WF-3681 ist unter den Aldose-Reduktase-Inhibitoren aufgrund seiner spezifischen Struktur und hohen Potenz einzigartig . Ähnliche Verbindungen umfassen:
Epalrestat: Ein weiterer Aldose-Reduktase-Inhibitor, der klinisch bei diabetischer Neuropathie eingesetzt wird.
Sorbinil: Ein potenter Aldose-Reduktase-Inhibitor, der wegen seiner Auswirkungen auf diabetische Komplikationen untersucht wird.
Tolrestat: Ein Aldose-Reduktase-Inhibitor mit ähnlichen therapeutischen Anwendungen.
WF-3681 zeichnet sich durch seinen pilzlichen Ursprung und seine einzigartige chemische Struktur aus, die Vorteile in Bezug auf Spezifität und Potenz bieten kann .
Eigenschaften
IUPAC Name |
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZVSYXNLXFYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909465 | |
Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105364-56-5 | |
Record name | WF 3681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is WF-3681 and what is its mechanism of action?
A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]
Q2: What is the structure of WF-3681 and how was it determined?
A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []
Q3: How potent is WF-3681 as an aldose reductase inhibitor?
A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.
Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?
A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []
Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?
A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.
Q6: Are there any synthetic routes available for WF-3681?
A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.